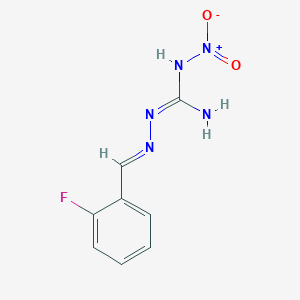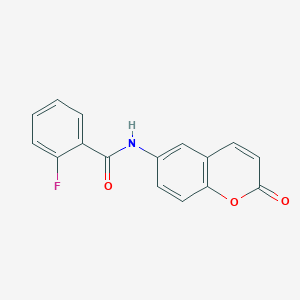![molecular formula C21H19NO4 B5851032 ethyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5851032.png)
ethyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate, commonly known as EBIC, is a synthetic compound that has been widely used in scientific research. It belongs to the family of indole derivatives and has shown promising results in various biological assays.
Mecanismo De Acción
The exact mechanism of action of EBIC is not fully understood. However, it has been proposed that it exerts its pharmacological effects by inhibiting the activity of protein kinases. This leads to the inhibition of various cellular processes, including cell division, differentiation, and apoptosis.
Biochemical and Physiological Effects:
EBIC has been shown to possess various biochemical and physiological effects. It has been reported to inhibit the activity of protein kinases such as cyclin-dependent kinases and glycogen synthase kinase 3β. It has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV-1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EBIC has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various biological assays. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand its pharmacological properties and potential side effects.
Direcciones Futuras
There are several future directions for the research on EBIC. One possible direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and viral infections. Another direction is to study its mechanism of action in more detail and identify potential targets for drug development. Additionally, further studies are needed to optimize its synthesis method and improve its solubility in water.
Conclusion:
In conclusion, EBIC is a synthetic compound that has shown promising results in various biological assays. It possesses anti-inflammatory, anti-cancer, and anti-viral activities and has been reported to inhibit the activity of protein kinases. While it has several advantages for lab experiments, further studies are needed to fully understand its pharmacological properties and potential side effects. There are several future directions for the research on EBIC, including its potential as a therapeutic agent and further studies on its mechanism of action.
Métodos De Síntesis
EBIC can be synthesized by a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-furaldehyde with methylamine to form 2-(methylamino)furan. This intermediate is then reacted with ethyl acetoacetate to form ethyl 2-(methylamino)-5-oxo-4,5-dihydrofuran-3-carboxylate. The final step involves the reaction of this intermediate with 3-(2-bromoacetyl)indole to form EBIC.
Aplicaciones Científicas De Investigación
EBIC has been used in various biological assays due to its potential pharmacological properties. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral activities. It has also been reported to inhibit the activity of protein kinases, which are involved in various cellular processes such as cell division, differentiation, and apoptosis.
Propiedades
IUPAC Name |
ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-3-25-21(24)19-13(2)22(12-14-7-6-10-26-14)20-16-9-5-4-8-15(16)18(23)11-17(19)20/h4-11,23H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVPNAKUHCVQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)CC4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[5-(methoxymethyl)-2-furoyl]-N,N-dimethyl-5-indolinesulfonamide](/img/structure/B5850980.png)

![N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B5850991.png)
![3-{[(4-methyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5850998.png)
![4-[5-(4-fluorophenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5851009.png)

![N'-{[2-(4-methylphenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5851019.png)



![4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide](/img/structure/B5851059.png)